2-Hydroxynicotinic acid
Description
Overview of 2-Hydroxynicotinic Acid (2-HNA) as a Chemical Compound and Research Subject
This compound, also known by the systematic name 2-Hydroxypyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). ontosight.ai Its structure consists of a pyridine (B92270) ring with a hydroxyl (-OH) group at the 2-position and a carboxyl (-COOH) group at the 3-position. ontosight.ai This arrangement gives the molecule distinct chemical properties, including the ability to form hydrogen bonds. ontosight.ai
In the solid state, 2-HNA primarily exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org This tautomerization, where a proton shifts from the hydroxyl group to the nitrogen atom of the pyridine ring, significantly influences its chemical reactivity and physical properties. Theoretical studies have shown that the 2-ODHPCA form is more energetically favored than the 2-HNA form. rsc.orgresearchgate.net The compound is known to exist in four different polymorphic forms, with Form I being the most thermodynamically stable. rsc.org
The compound is soluble in water and ethanol (B145695) and behaves as a weak acid. hmdb.ca It is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5NO3 ontosight.aichemicalbook.comnih.gov |
| Molecular Weight | 139.11 g/mol ontosight.ainih.gov |
| IUPAC Name | 2-oxo-1,2-dihydropyridine-3-carboxylic acid hmdb.canih.gov |
| Melting Point | 258-261 °C hmdb.ca |
| Appearance | White to light yellow powder hmdb.ca |
| Solubility | Soluble in water hmdb.ca |
This table is interactive. Click on the headers to sort the data.
Historical Context and Significance in Pyridine Chemistry and Derivatives
The study of pyridine and its derivatives has long been a cornerstone of heterocyclic chemistry. Within this context, hydroxypyridinecarboxylic acids, including 2-HNA, have been subjects of interest due to their structural features and potential for diverse chemical transformations. Research into the acid-base equilibria of compounds like this compound has helped to elucidate the behavior of different species in solution. researchgate.net
A significant aspect of 2-HNA's chemistry is its tautomerism. The discovery that 2-HNA exists predominantly as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the solid state was a key finding. rsc.orgresearchgate.net This understanding is crucial for predicting its reactivity and for designing synthetic routes to new pyridine derivatives. The study of its polymorphism, with four identified forms, further highlights the complexity and significance of this compound in solid-state chemistry. rsc.orgresearchgate.net The formation of these different polymorphs can be influenced by factors such as the use of various acidic additives during crystallization. rsc.orgresearchgate.net
Current Research Landscape and Emerging Areas of Investigation for 2-HNA
Current research on 2-HNA is multifaceted, with significant interest in its biochemical roles and potential applications in materials science. A primary area of investigation is its activity as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in the NAD+ biosynthesis pathway. researchgate.net By blocking this enzyme, 2-HNA can deplete NAD+ levels, a strategy that is being explored for its potential in cancer therapy, as some cancer cells are highly dependent on this pathway. aacrjournals.org
The ability of 2-HNA to act as a ligand for metal-organic frameworks (MOFs) is another active research area. Its hydroxyl and carboxyl groups allow it to chelate metal ions, forming coordination polymers. researching.cn For example, a lanthanide coordination polymer has been synthesized using 2-HNA, demonstrating its utility in creating novel materials with interesting magnetic and thermal properties. researching.cn
Furthermore, the unique properties of 2-HNA are being harnessed in the development of molecularly imprinted polymers (MIPs) for selective detection of other molecules. Its hydrogen-bonding capabilities are key to creating specific binding sites in these polymers. The study of its various polymorphs and their thermal stabilities also continues to be relevant for applications in materials science and pharmaceuticals. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYQJQVBUVAELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209735 | |
| Record name | 2-Hydroxynicotinic acid | |
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Molecular Weight |
139.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
609-71-2 | |
| Record name | 2-Hydroxynicotinic acid | |
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| Record name | 2-Hydroxynicotinic acid | |
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| Record name | 2-Hydroxynicotinic acid | |
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| Record name | 1,2-dihydro-2-oxonicotinic acid | |
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| Record name | 2-HYDROXYNICOTINIC ACID | |
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| Record name | 2-Hydroxynicotinic acid | |
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Chemical Syntheses and Methodological Advancements for 2 Hydroxynicotinic Acid and Its Derivatives
Established Synthetic Pathways for 2-Hydroxynicotinic Acid
Traditional and established methods for synthesizing this compound often involve multi-step processes starting from readily available pyridine (B92270) compounds. These routes are foundational in the production of this compound and its derivatives.
Direct oxidation of the C-H bond at the 2-position of the nicotinic acid ring is chemically challenging. Therefore, synthetic strategies often involve an initial activation step. A common approach is the oxidation of nicotinic acid with an oxidizing agent like hydrogen peroxide in acetic acid to form nicotinic acid N-oxide. google.com This N-oxide is a key intermediate that activates the pyridine ring, particularly at the 2- and 6-positions, for subsequent reactions that can lead to the introduction of a hydroxyl group. While direct chemical oxidation to this compound is not a standard high-yield method, the oxidation to the N-oxide is a critical first step in several multi-step syntheses. google.comoriprobe.com
In contrast to chemical methods, biological systems have demonstrated the ability to directly hydroxylate the nicotinic acid ring. Certain microorganisms, such as Bacillus species, possess enzymes known as hydroxylases that can oxidize nicotinic acid. asm.org These enzymatic processes, however, often exhibit different regioselectivity, with hydroxylation occurring at the 6-position to yield 6-hydroxynicotinic acid as the primary product. asm.orgnih.gov
Hydrolysis of appropriately substituted pyridine precursors is a well-established method for the synthesis of this compound. This strategy involves the conversion of a functional group, such as a nitrile or a halogen, into a hydroxyl or carboxylic acid group.
One documented pathway begins with 3-cyano-2-pyridone. The hydrolysis of the nitrile group to a carboxylic acid is achieved by heating the compound with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. prepchem.com This process directly yields this compound upon acidification.
Another approach involves the hydrolysis of halogenated pyridine derivatives. For instance, 2-chloro-3-trichloromethylpyridine can be hydrolyzed in the presence of sulfuric acid. google.com A more direct precursor, 2-chloronicotinonitrile, can be converted to this compound by refluxing with concentrated hydrochloric acid, which hydrolyzes the nitrile group to a carboxylic acid. google.com
| Precursor | Reagents | Product | Reference |
| 3-Cyano-2-pyridone | 1. KOH, Ethylene glycol, H₂O2. Acid | This compound | prepchem.com |
| 2-Chloronicotinonitrile | 1. Conc. HCl2. NH₄OH3. HCl | This compound | google.com |
This interactive table summarizes established hydrolysis pathways.
Biocatalytic methods represent a significant advancement in the synthesis of hydroxylated pyridine carboxylic acids, offering high regioselectivity under mild reaction conditions. Enzymes, particularly hydroxylases found in various microorganisms, can directly introduce a hydroxyl group onto the pyridine ring.
Research has identified enzymes in Bacillus species that hydroxylate nicotinic acid and its derivatives. asm.org Specifically, nicotinic acid hydroxylase catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid, and a subsequent enzyme, 6-hydroxynicotinic acid hydroxylase, converts this intermediate to 2,6-dihydroxynicotinic acid. asm.org This demonstrates the capability of enzymatic systems to perform hydroxylation at the 2-position of the nicotinic acid scaffold. The first two enzymes in this metabolic pathway are coordinately induced by 6-hydroxynicotinic acid. nih.gov
The synthesis of nicotinic acid itself has also been achieved via enzymatic routes, for example, through the nitrilase-catalyzed conversion of 3-cyanopyridine, which showcases the broader utility of enzymes in producing nicotinic acid derivatives. frontiersin.org
Synthesis of this compound from Precursors
More targeted synthetic routes have been developed starting from precursors that are structurally very similar to the final product. These methods often involve fewer steps and can offer higher yields and purity.
The direct conversion of 2-chloronicotinic acid to this compound can be accomplished through base-catalyzed hydrolysis. researchgate.net In this reaction, the chlorine atom at the 2-position is substituted by a hydroxyl group. The process involves the nucleophilic attack of a hydroxide ion on the electron-deficient carbon atom of the pyridine ring, leading to the displacement of the chloride ion. This reaction is often followed by a keto-enol tautomerization, where the initial product, a 2-pyridone, is in equilibrium with its 2-hydroxypyridine (B17775) tautomer. researchgate.net
| Starting Material | Conditions | Key Transformation | Reference |
| 2-Chloronicotinic acid | Presence of base | Nucleophilic substitution of chloride by hydroxide | researchgate.net |
This interactive table details the synthesis from 2-chloronicotinic acid.
It is important to distinguish this direct hydrolysis from other reactions of 2-chloronicotinic acid. For example, reacting 2-chloronicotinic acid with hydrogen peroxide in acetic acid also yields this compound, but this proceeds through an oxidative substitution mechanism rather than a simple hydrolysis. google.com
Nicotinic acid N-oxide is a versatile precursor for the synthesis of this compound. google.com The N-oxide group activates the C2 position of the pyridine ring, facilitating nucleophilic substitution.
A particularly efficient one-step method involves reacting nicotinic acid N-oxide with phosphorus oxytrichloride in the presence of an organic base, such as tri-n-butylamine. google.com This reaction avoids the isolation of an intermediate chlorinated product and directly yields this compound upon aqueous workup. In a reported example, this method resulted in a 47% yield of high-purity this compound. The reaction is typically performed at low temperatures (e.g., under ice-cooling) to control selectivity and minimize the formation of byproducts like 2-chloronicotinic acid. google.com
| Reagents | Conditions | Yield of this compound | Reference |
| 1. Phosphorus oxytrichloride2. Tri-n-butylamine | Ice-cooling, followed by aqueous hydrolysis | 47% | google.com |
| Acetic anhydride (B1165640) | Reflux | Very low | google.com |
This interactive table summarizes the synthesis from Nicotinic Acid N-Oxide.
Another method involves reacting pyridine N-oxides with acetic anhydride to produce 2-acetoxy derivatives, which can then be hydrolyzed. However, for nicotinic acid N-oxide, this pathway results in a very low yield of the desired this compound. google.com
From 2-Chloronicotinonitrile
A significant synthetic route to this compound involves the hydrolysis of 2-chloronicotinonitrile. This method leverages the reactivity of the nitrile and chloro substituents, which can be converted to a carboxylic acid and a hydroxyl group, respectively. One documented procedure involves reacting 2-chloronicotinonitrile with concentrated hydrochloric acid under reflux conditions. Following the hydrolysis, the reaction mixture is cooled and then made alkaline with concentrated aqueous ammonia. The pH is subsequently readjusted with hydrochloric acid to precipitate the final product, this compound google.com. This process provides a direct conversion of a readily available starting material to the desired acid.
Synthetic Strategies for this compound Derivatives
Halogenation at Specific Positions (e.g., 5-Bromo-2-hydroxynicotinic acid, 5-Chloro-2-hydroxynicotinic acid, 5-Fluoro-2-hydroxynicotinic acid)
The pyridine ring of this compound is amenable to electrophilic substitution, allowing for the introduction of halogen atoms at specific positions, which is crucial for modifying the compound's properties for various applications.
5-Bromo-2-hydroxynicotinic acid: The bromination of this compound at the 5-position can be achieved by direct reaction with bromine. In a typical procedure, this compound is suspended in water and cooled in an ice bath before the addition of bromine. The reaction is then stirred at room temperature, leading to the formation of 5-bromo-2-hydroxynicotinic acid, which can be collected by filtration.
5-Chloro-2-hydroxynicotinic acid: Chlorination at the 5-position is accomplished using a hypochlorite (B82951) solution. A mixture of this compound and a 5% solution of sodium hypochlorite is stirred, typically overnight at room temperature. The product is then precipitated by acidifying the mixture with concentrated hydrochloric acid and can be purified by filtration and washing.
5-Fluoro-2-hydroxynicotinic acid: The synthesis of 5-fluoro-2-hydroxynicotinic acid is a more complex, multi-step process. One synthetic pathway begins with the nitration of this compound, followed by chlorination to yield 2-chloro-5-nitro-nicotinic acid. The nitro group is then reduced to an amino group using a reducing agent like iron powder. The resulting 2-chloro-5-amino-nicotinic acid undergoes diazotization in the presence of fluoroboric acid, which forms a diazonium fluoroborate salt. Heating this intermediate induces a Schiemann reaction, replacing the diazonium group with fluorine to give 2-chloro-5-fluoro-nicotinic acid. The final step is the hydrolysis of the 2-chloro group to a hydroxyl group to yield 5-fluoro-2-hydroxynicotinic acid google.com.
Below is a table summarizing the starting materials and general conditions for these halogenation reactions.
| Target Compound | Starting Material | Key Reagents | General Conditions |
| 5-Bromo-2-hydroxynicotinic acid | This compound | Bromine, Water | Ice bath cooling, then room temperature |
| 5-Chloro-2-hydroxynicotinic acid | This compound | Sodium hypochlorite solution, HCl | Room temperature, followed by acidification |
| 5-Fluoro-2-hydroxynicotinic acid | This compound | 1. Nitrating agent2. Chlorinating agent3. Reducing agent (e.g., Fe)4. NaNO₂/HBF₄5. Hydrolysis | Multi-step synthesis involving nitration, reduction, diazotization, and hydrolysis |
Esterification Reactions and Product Characterization
The carboxylic acid functional group of this compound can be readily converted to its corresponding esters through various esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
For the synthesis of simple alkyl esters, such as methyl 2-hydroxynicotinate or ethyl 2-hydroxynicotinate, the parent acid is heated with an excess of the corresponding alcohol (methanol or ethanol) and a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. The reaction is typically reversible, so using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester. After the reaction is complete, the mixture is cooled, and the excess alcohol is removed. The product is then isolated, often by neutralizing the acid catalyst with a weak base and extracting the ester into an organic solvent.
Product characterization relies on standard spectroscopic and physical methods. For instance, the formation of methyl 2-hydroxynicotinate would be confirmed by:
¹H NMR Spectroscopy: The appearance of a new singlet in the 3.5-4.0 ppm region, corresponding to the methyl ester protons (-OCH₃).
IR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretching vibration for the ester carbonyl, typically around 1700-1730 cm⁻¹.
Mass Spectrometry: The molecular ion peak corresponding to the mass of the ester product.
Melting Point: A sharp and distinct melting point for the purified crystalline solid.
The table below outlines the expected products from the esterification of this compound with different alcohols.
| Alcohol | Ester Product |
| Methanol | Methyl 2-hydroxynicotinate |
| Ethanol (B145695) | Ethyl 2-hydroxynicotinate |
| Propanol | Propyl 2-hydroxynicotinate |
Sulfonate Derivative Formation
The 2-hydroxy group of this compound, which exists in tautomeric equilibrium with its 2-pyridone form, can be converted into a sulfonate ester. This transformation is valuable as it converts the hydroxyl group into an excellent leaving group for nucleophilic substitution reactions. Common sulfonylating agents include methanesulfonyl chloride (mesyl chloride) and p-toluenesulfonyl chloride (tosyl chloride).
The synthesis is typically carried out by reacting this compound with the desired sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The base serves to neutralize the hydrogen chloride that is generated during the reaction. The reaction is often performed at cool temperatures (e.g., 0 °C) to control its exothermicity.
The resulting sulfonate ester, for example, 2-(methylsulfonyloxy)nicotinic acid or 2-(p-tolylsulfonyloxy)nicotinic acid, can then be used in further synthetic transformations where the sulfonate group is displaced by a nucleophile.
| Sulfonylating Agent | Base | Product (Sulfonate Ester) |
| Methanesulfonyl Chloride (MsCl) | Pyridine or Triethylamine | 2-(Methylsulfonyloxy)nicotinic acid |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine or Triethylamine | 2-(p-Tolylsulfonyloxy)nicotinic acid |
Synthesis of Nucleoside Analogs (e.g., this compound-N-1-riboside)
Nucleoside analogs are structurally modified nucleosides that can have significant therapeutic applications. The synthesis of nucleoside analogs of this compound involves the formation of a glycosidic bond between the N-1 position of the pyridone ring and a sugar moiety, typically a protected ribose or deoxyribose derivative.
A widely used method for this transformation is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. In this procedure, the this compound is first silylated to increase its solubility in organic solvents and to activate the nitrogen atom for glycosylation. This is commonly achieved by reacting it with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).
The silylated heterocycle is then coupled with a protected sugar derivative that has a good leaving group at the anomeric carbon, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction typically proceeds with good stereoselectivity, yielding the β-anomer due to neighboring group participation from the protected sugar. The final step involves the removal of the protecting groups from the sugar moiety to yield the desired nucleoside analog, this compound-N-1-riboside.
Functional Group Transformations
The functional groups present in this compound—the carboxylic acid, the pyridone ring, and the C=C double bonds—allow for a variety of chemical transformations to produce a range of derivatives.
Amide Formation: The carboxylic acid group can be converted into an amide through reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction, yielding 2-pyridone. While simple carboxylic acids are generally stable to heat, decarboxylation can sometimes be facilitated by the presence of other functional groups or by using specific catalysts. The mechanism often involves the formation of a cyclic transition state, particularly if there is a carbonyl group at the β-position, though this is not the case for this compound itself. The decarboxylation of this compound typically requires high temperatures and may proceed through an ylide intermediate.
The table below summarizes these transformations.
| Functional Group | Transformation | Reagents | Product Class |
| Carboxylic Acid | Amide Formation | 1. SOCl₂ or (COCl)₂2. R¹R²NH | N-substituted 2-hydroxynicotinamide |
| Carboxylic Acid | Decarboxylation | Heat | 2-Pyridone |
Methodological Optimization and Scalability in 2-HNA Synthesis
The industrial significance of this compound (2-HNA) as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes necessitates the development of efficient, scalable, and economically viable production methods. Methodological optimization focuses on improving reaction yields, minimizing process steps, and designing syntheses that are amenable to large-scale industrial application.
Transitioning the synthesis of 2-HNA from a laboratory setting to industrial-scale production introduces a unique set of challenges that must be addressed to ensure a process is both efficient and commercially feasible. Traditional synthesis methods have often been deemed unsuitable for industrial manufacturing due to several inherent problems.
Key considerations for the large-scale production of 2-HNA include:
Raw Material Cost and Availability: The economic viability of any large-scale synthesis is heavily dependent on the cost of the starting materials. Methods that rely on expensive or difficult-to-synthesize precursors are not practical for industrial production. A major focus in process development has been the use of inexpensive and readily available feedstocks, such as nicotinic acid N-oxide derivatives.
Reaction Conditions: The severity of reaction conditions is a critical factor in scalability. Processes that require extreme temperatures, high pressures, or highly corrosive reagents can increase equipment costs and pose significant safety and handling challenges. Optimization aims to utilize milder, more manageable conditions.
Process Control and Safety: Maintaining precise control over reaction parameters like temperature is crucial. In the synthesis from nicotinic acid N-oxide, for example, elevated temperatures can lead to the formation of undesirable byproducts like 2-chloronicotinic acid. Effective heat transfer and temperature management, which are more challenging in large reactors, are essential for maximizing yield and purity.
Product Purity and Consistency: Ensuring consistent product quality, including particle size and polymorphic form, is vital. Variations between batches can affect downstream processes and the quality of the final product. Developing robust crystallization and purification methods is a critical aspect of scale-up.
To overcome the limitations of traditional methods, research has focused on developing optimized synthetic strategies that offer higher yields, fewer steps, and greater efficiency. These advancements are crucial for making the production of 2-HNA more cost-effective and sustainable.
One of the most significant advancements is the development of a one-step synthesis from nicotinic acid N-oxide. Traditional methods using this precursor with reagents like acetic anhydride resulted in very low yields. The optimized process involves reacting nicotinic acid N-oxide with phosphorus oxytrichloride in the presence of an organic base. This method directly produces 2-HNA in a single, high-yield step. An experimental example demonstrated a 90% conversion of nicotinic acid N-oxide, achieving a 64% yield of this compound. Key to this optimization is careful temperature control, ideally between 0 and 10°C, to minimize the formation of chlorinated byproducts.
Another synthetic approach involves the hydrolysis of 3-cyano-2-pyridone. This method utilizes potassium hydroxide in ethylene glycol at high temperatures (150-160°C) to facilitate the conversion to 2-HNA.
The following table summarizes various strategies for the synthesis of 2-HNA, highlighting the differences in approach and efficiency.
| Starting Material | Key Reagents/Conditions | Reported Yield | Description | Reference |
|---|---|---|---|---|
| Nicotinic acid N-oxide | Phosphorus oxytrichloride, Organic base | 64% | An optimized, one-step synthesis that provides a high yield from an inexpensive starting material. | |
| 3-Cyano-2-pyridone | Potassium hydroxide, Ethylene glycol, Heat (150-160°C) | Not specified | A high-temperature hydrolysis method to produce 2-HNA. | |
| Nicotinic acid | 1. Hydrogen peroxide 2. POCl3/PCl5 3. Hydrolysis 4. Hydrogen peroxide | Low (overall) | A traditional, multi-step process proceeding through 2-chloronicotinic acid, considered lengthy and inefficient for industrial scale. |
These optimized methods represent a significant improvement over older, multi-step syntheses, providing more direct and higher-yielding pathways to this compound, thereby addressing the critical requirements for industrial-scale production.
Tautomerism and Conformational Analysis of 2 Hydroxynicotinic Acid
Investigation of Tautomeric Forms (e.g., 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid)
2-Hydroxynicotinic acid (2-HNA) primarily exists in a tautomeric equilibrium between its enol form (the hydroxy-pyridine structure) and its keto form, named 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). semanticscholar.orgresearchgate.netnist.gov Extensive studies have revealed that the equilibrium strongly favors the keto tautomer. In the solid state, 2-HNA is consistently found to exist as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. semanticscholar.orgresearchgate.netrsc.org This preference is attributed to the greater energetic stability of the keto form. semanticscholar.org The presence of the carboxylic acid group at the 3-position of the pyridine (B92270) ring contributes to the electronic characteristics that favor the keto-enol tautomerization. uky.edu
The two primary tautomeric forms in equilibrium are:
Enol Form: this compound
Keto Form: 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
While both forms may be present in solution, the keto form is the dominant species identified in the crystalline state. semanticscholar.orgresearchgate.net
Experimental Techniques for Tautomer Identification (e.g., FT-IR, Single-Crystal X-ray Diffraction)
The definitive identification of the predominant tautomer of this compound in the solid state has been achieved through various experimental techniques.
Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. Analysis of this compound crystals has unequivocally shown that the molecule adopts the keto (2-ODHPCA) structure. semanticscholar.orgrsc.org This method provides direct evidence of the proton's location on the nitrogen atom of the ring rather than the exocyclic oxygen atom. The technique also revealed that the compound can exist in at least four different crystal packing arrangements, known as polymorphs, all of which are based on the same keto tautomer. semanticscholar.orgresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For the tautomers of this compound, FT-IR can distinguish between the two forms. The keto form (2-ODHPCA) would exhibit characteristic absorption bands for an N-H bond and a C=O (amide) bond within the pyridone ring. Conversely, the enol form (2-HNA) would show a characteristic O-H stretching band and vibrations associated with an aromatic pyridine ring. Experimental spectra align with the presence of the 2-ODHPCA tautomer.
The table below summarizes the expected spectroscopic differences that allow for experimental identification.
| Functional Group | Tautomeric Form | Expected FT-IR Absorption Region |
| O-H Stretch (hydroxyl) | Enol (2-HNA) | Broad, ~3200-3600 cm⁻¹ |
| N-H Stretch (amide) | Keto (2-ODHPCA) | ~3300-3500 cm⁻¹ |
| C=O Stretch (amide) | Keto (2-ODHPCA) | ~1650-1680 cm⁻¹ |
| C=O Stretch (acid) | Both | ~1700-1725 cm⁻¹ |
| Aromatic C=N/C=C | Enol (2-HNA) | ~1500-1600 cm⁻¹ |
Theoretical and Computational Studies on Tautomeric Equilibria
Computational chemistry provides profound insights into the relative stabilities and electronic properties of tautomers, complementing experimental findings.
Quantum mechanical calculations have been instrumental in understanding the polymorphism and tautomeric preferences of hydroxynicotinic acids. uky.eduresearchgate.net For this compound, theoretical studies have consistently shown that the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is energetically more favored than the enol form. semanticscholar.orgresearchgate.net These calculations can determine the total energy of each tautomer, with the lower energy structure representing the more stable form. The energy difference between the two tautomers, though small, is significant enough to explain the dominance of the keto form. nih.gov
Density Functional Theory (DFT) is a widely used computational method for accurately predicting the structural and energetic properties of molecules. scirp.org DFT calculations performed on this compound confirm the greater stability of the 2-ODHPCA tautomer. semanticscholar.org These studies involve optimizing the geometry of each tautomer to find its lowest energy state and then comparing the final energies. mdpi.com Functionals such as B3LYP are commonly employed for this purpose. nih.govnih.gov The results from DFT not only corroborate experimental findings but also allow for the analysis of electronic properties like charge distribution and dipole moments, which help explain the influence of solvents on the tautomeric equilibrium. wuxibiology.com
The table below outlines the typical outputs from DFT studies on tautomerism.
| Computational Output | Significance for Tautomerism Analysis |
| Optimized Geometry | Provides the most stable 3D structure and bond lengths for each tautomer. |
| Relative Energy (ΔE) | Quantifies the stability difference; a negative value indicates the more stable tautomer. |
| Dipole Moment | Helps predict how the tautomer will interact with polar solvents. |
| Vibrational Frequencies | Predicts the IR spectrum to compare with experimental FT-IR data. |
Influence of Solvent and Solid State on Tautomeric Preferences
The preference for a particular tautomer can be significantly affected by the molecule's environment.
Solid State: As established by experimental and computational methods, the solid state of this compound is dominated by the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. semanticscholar.orgresearchgate.netrsc.org The stability in the crystal lattice is influenced by intermolecular interactions, particularly hydrogen bonding. The 2-ODHPCA form allows for strong hydrogen bonding networks involving the N-H and C=O groups of the pyridone ring and the carboxylic acid function, which contributes to the stability of the crystal structure. semanticscholar.org The existence of four distinct polymorphs further underscores that the keto form is stable enough to adopt multiple crystalline arrangements. researchgate.net
Solvent: In solution, the tautomeric equilibrium is dynamic and can be influenced by the properties of the solvent. nih.gov The polarity of the solvent and its capacity for hydrogen bonding play crucial roles. uky.edunih.gov For the related 2-hydroxypyridine (B17775) system, the more polar keto (pyridone) form is better stabilized in high-polarity solvents, whereas the less polar enol (hydroxypyridine) form is favored in non-polar solvents. wuxibiology.com This is because the larger dipole moment of the keto tautomer leads to stronger dipole-dipole interactions with polar solvent molecules. wuxibiology.com A similar principle applies to this compound, where the equilibrium can shift depending on the solvent used. uky.edu
The general influence of solvent polarity on the 2-HNA/2-ODHPCA equilibrium is summarized below.
| Solvent Type | Dominant Interaction | Favored Tautomer (Expected) | Rationale |
| Non-polar (e.g., Cyclohexane) | van der Waals forces | Enol (2-HNA) | The less polar enol form is more compatible with the non-polar environment. |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Keto (2-ODHPCA) | The highly polar keto form is stabilized by strong interactions with the polar solvent. |
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding | Keto (2-ODHPCA) | The keto form's N-H and C=O groups act as effective hydrogen bond donors/acceptors. |
Biological Activities and Mechanisms of Action of 2 Hydroxynicotinic Acid
Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT)
2-Hydroxynicotinic acid is a recognized inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT). This enzyme plays a pivotal role in the Preiss-Handler pathway, one of the major routes for NAD+ synthesis in mammalian cells.
Research has elucidated that this compound acts as a competitive inhibitor of NAPRT. This means that 2-HNA directly competes with the enzyme's natural substrate, nicotinic acid (NA), for binding to the active site of the NAPRT enzyme. Due to its structural similarity to nicotinic acid, 2-HNA can occupy the active site, thereby preventing the enzyme from catalyzing the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), the first step in this NAD+ biosynthetic pathway. The inhibitory constant (Ki) for 2-HNA, a measure of its potency as an inhibitor, has been reported to be in the micromolar range, with one study identifying a Ki value of approximately 149 to 215 µM.
By inhibiting NAPRT, this compound effectively blocks the Preiss-Handler pathway at its rate-limiting step. This pathway is a crucial route for synthesizing NAD+ from dietary niacin (nicotinic acid). The inhibition of this pathway disrupts the cell's ability to produce NAD+ from this specific precursor. Consequently, cells become more reliant on other NAD+ synthesis pathways, such as the salvage pathway which utilizes nicotinamide (B372718) (NAM) and is governed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).
However, the true impact of 2-HNA on cellular NAD+ levels becomes evident when combined with inhibitors of the NAMPT enzyme. In such a scenario, where both the Preiss-Handler and the salvage pathways are blocked, a significant depletion of the intracellular NAD+ pool is observed. For instance, in OVCAR-5 ovarian cancer cells, the combination of 2-HNA and the NAMPT inhibitor FK866 resulted in a more pronounced reduction in NAD+ levels than either agent alone.
Impact of 2-HNA on Intracellular NAD+ Levels in OVCAR-5 Ovarian Cancer Cells
| Treatment | Relative NAD+ Level (%) |
|---|---|
| Control | 100 |
| FK866 (100 nM) | ~50 |
| 2-HNA (1 mM) | ~90 |
| FK866 (100 nM) + 2-HNA (1 mM) | ~20 |
Anti-Cancer Properties and Therapeutic Potential
The ability of this compound to inhibit the Preiss-Handler pathway has significant implications for cancer therapy, particularly in the context of overcoming resistance to certain anti-cancer drugs.
A key therapeutic application of 2-HNA is its ability to sensitize cancer cells that are proficient in the Preiss-Handler pathway to NAMPT inhibitors like FK866. Many cancers rely on the NAMPT salvage pathway for their high NAD+ demands. However, some tumors can utilize the NAPRT-dependent Preiss-Handler pathway as a compensatory mechanism when the NAMPT pathway is inhibited, rendering them resistant to NAMPT inhibitors.
By co-administering 2-HNA with a NAMPT inhibitor, both major NAD+ synthesis pathways are blocked, leading to a catastrophic depletion of NAD+ and subsequent cancer cell death. This synergistic effect has been demonstrated in various cancer cell lines.
Sensitization of Cancer Cells to the NAMPT Inhibitor FK866 by 2-HNA
| Cell Line | Cancer Type | Treatment | Effect on FK866 Potency |
|---|---|---|---|
| OVCAR-5 | Ovarian | 2-HNA (1 mM) | Significantly increased sensitivity to FK866 |
| Capan-1 | Pancreatic | 2-HNA (1 mM) | Significantly increased sensitivity to FK866 |
The anti-cancer potential of this compound, particularly in combination with NAMPT inhibitors, has been investigated in several cancer types that are known to express NAPRT.
Ovarian and Pancreatic Cancer: In NAPRT-expressing ovarian and pancreatic cancer cell lines, such as OVCAR-5 and Capan-1, 2-HNA has been shown to effectively recapitulate the effects of NAPRT gene silencing. Its use in combination with FK866 leads to a significant reduction in cell viability, highlighting its potential to overcome resistance to NAMPT inhibition in these cancers.
Gastric Cancer: The direct effects of this compound on gastric cancer cell lines are less extensively characterized in publicly available literature. However, given that some gastric cancers may also rely on the Preiss-Handler pathway, it is plausible that 2-HNA could have a similar sensitizing effect in this context. Further research is required to elucidate the specific impact of 2-HNA on various gastric cancer subtypes.
Impact on Apoptosis in Cancer Cells
The direct mechanism by which this compound (2-HNA) induces apoptosis, a form of programmed cell death, in cancer cells is primarily linked to its ability to inhibit nicotinic acid phosphoribosyltransferase (NAPRT). This inhibition leads to a depletion of intracellular nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism. The resulting metabolic stress can ultimately trigger cell death pathways. nih.gov While the precise apoptotic signaling cascade—such as the involvement of specific caspases or modulation of the Bcl-2 family of proteins—is not extensively detailed in current research, the depletion of NAD+ is a significant cellular event that can disrupt mitochondrial function. nih.govnih.gov The disruption of the mitochondrial outer membrane is a key event in the intrinsic pathway of apoptosis, leading to the release of factors like cytochrome c, which in turn activates the caspase cascade responsible for executing cell death. nih.govfrontiersin.org Therefore, while the primary anti-cancer strategy of 2-HNA is metabolic disruption, this action is a potent trigger for the cellular machinery of apoptosis.
Role in Overcoming Drug Resistance in Cancer Therapy
A significant area of investigation for this compound is its role in circumventing drug resistance in cancer, particularly in the context of therapies targeting NAD+ biosynthesis. Many cancer cells exhibit a high metabolic rate and are heavily dependent on the NAD+ salvage pathway, which is primarily regulated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). Inhibitors of NAMPT have been developed as anti-cancer agents; however, their efficacy can be limited if cancer cells utilize an alternative route for NAD+ production, known as the Preiss-Handler pathway. wikipedia.orgnih.gov
The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in this alternative pathway. In a subset of cancers, including certain ovarian and pancreatic cancers, the gene for NAPRT is amplified and overexpressed, conferring resistance to NAMPT inhibitors. nih.govwikipedia.org These NAPRT-proficient cancer cells can bypass the NAMPT blockade and maintain sufficient NAD+ levels for survival.
This compound functions as a pharmacological inhibitor of NAPRT. wikipedia.orgsinobiological.com By blocking this alternative NAD+ synthesis route, 2-HNA re-sensitizes otherwise resistant cancer cells to NAMPT inhibitors. nih.govwikipedia.org Studies have demonstrated that combining 2-HNA with NAMPT inhibitors like FK866 or GMX-1778 (also known as CHS 828) results in a synergistic anti-cancer effect, effectively killing cancer cells that are insensitive to the NAMPT inhibitor alone. nih.govsinobiological.com This combinatorial approach represents a promising strategy to overcome a key mechanism of drug resistance in NAPRT-expressing tumors. sinobiological.comgoogle.com
| Cancer Cell Type | Primary Drug (Target) | Mechanism of Resistance | Role of this compound | Combined Effect |
|---|---|---|---|---|
| NAPRT-expressing Ovarian Cancer | FK866 (NAMPT inhibitor) | Upregulation of the Preiss-Handler pathway via NAPRT to bypass NAMPT inhibition. | Inhibits NAPRT, blocking the alternative NAD+ synthesis pathway. | Synergistic cell killing and sensitization to FK866. wikipedia.orggoogle.com |
| NAPRT-expressing Pancreatic Cancer | NAMPT inhibitors | Dependence on NAPRT for NAD+ production when NAMPT is blocked. | Blocks NAPRT-mediated NAD+ production. | Recapitulates the effect of NAPRT gene silencing, leading to sensitivity to NAMPT inhibitors. wikipedia.org |
| OVCAR-5 Cells (Ovarian Cancer) | GMX-1778 (NAMPT inhibitor) | Functional NAPRT enzyme allows for NAD+ synthesis, conferring resistance. | Inhibits NAPRT activity. | Strongly sensitizes cancer cells to the cytotoxic effects of GMX-1778. sinobiological.com |
Implications for DNA Repair Processes
The integrity of the genome is maintained by a complex network of DNA repair mechanisms. Recent evidence indicates that NAD+ biosynthesis is closely linked to these processes. The enzyme NAPRT, and the NAD+ pool it helps maintain, contribute to the DNA repair process in certain tumors. nih.gov Research has shown that reducing NAPRT levels in a cancer cell line deficient in the DNA repair protein BRCA2 led to an exacerbation of DNA damage when the cells were treated with chemotherapeutic agents. nih.gov
As an inhibitor of NAPRT, this compound is implicated in modulating these DNA repair pathways. By depleting the NAD+ pools that are partly sustained by NAPRT, 2-HNA may compromise the efficiency of DNA repair mechanisms in cancer cells. nih.govgoogle.com This can render the cells more vulnerable to DNA-damaging agents, such as certain types of chemotherapy or radiation. While direct studies detailing the effect of 2-HNA on specific DNA damage markers like γH2AX are limited, its established role as a NAPRT inhibitor points towards a potential therapeutic strategy of combining it with DNA-damaging agents to enhance their anti-tumor efficacy.
Other Investigated Biological Activities
Potential Anti-inflammatory Properties
This compound, as a derivative of nicotinic acid (niacin), is suggested to possess anti-inflammatory properties, potentially through its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. nih.govwikipedia.orgbiorxiv.org Nicotinic acid is a known agonist for the HCA2 receptor, which is expressed on various immune cells, including macrophages. nih.govnih.gov
Activation of the HCA2 receptor on macrophages has been shown to exert anti-inflammatory effects. For instance, studies have demonstrated that nicotinic acid can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is mediated through the HCA2 receptor and can involve the reduction of NF-κB activation. nih.gov Given the structural similarity, it is plausible that 2-HNA may also act on the HCA2 receptor to mediate similar anti-inflammatory responses, representing a potential mechanism for its therapeutic effects beyond cancer metabolism.
Potential Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. While various compounds with structures related to nicotinic acid have been evaluated for their ability to scavenge free radicals and act as antioxidants, direct and specific research on the antioxidant properties of this compound is not extensively covered in the available literature. Standard antioxidant assays, which measure activities like ROS scavenging or the chelation of metal ions, would be required to definitively characterize the antioxidant potential of 2-HNA. nih.govresearchgate.net
Hypoglycemic Agent Properties
There is evidence suggesting that this compound and its derivatives possess hypoglycemic properties. Historical research and patent literature have identified this compound, which exists in tautomeric form as 1,2-dihydro-2-oxonicotinic acid, as an agent capable of lowering blood glucose levels. google.comresearchgate.net This suggests a potential role for the compound in the management of conditions characterized by high blood sugar, such as diabetes. google.com
Role in Neurological Disorders
Current scientific literature available through targeted searches does not provide specific details regarding the direct role of this compound in the pathophysiology or treatment of neurological disorders. While nicotinic acetylcholine (B1216132) receptors (nAChRs), which are modulated by nicotinic acid derivatives, are implicated in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy, the specific effects of this compound within this context have not been detailed in the available research. mdpi.comneuroscijournal.com Similarly, while oxidative stress is a known factor in neurodegeneration, direct studies on the neuroprotective or potential neurotoxic effects of this compound are not presently available. nih.gov
Antimicrobial Effects
Research has demonstrated the antimicrobial potential of derivatives of this compound. A study focused on a Schiff base compound synthesized from 2-hydroxy nicotinoid and isoniazid (B1672263) showed notable antibacterial properties. The investigation determined the Minimum Inhibitory Concentration (MIC) of this compound against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
The study revealed that the isoniazid/2-hydroxynicotinoid compound was more effective than its precursor materials. Scanning Electron Microscope (SEM) imaging indicated that the compound exerts its antibacterial effect by causing disruption of the bacterial cell membrane.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Hydroxynicotinoid Derivative
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) | Source |
|---|---|---|---|
| Isoniazid | 402.50 | 402.50 | |
| 2-Hydroxynicotinoid | 402.50 | 402.50 | |
| Isoniazid/2-Hydroxynicotinoid Compound | 201.25 | 100.63 |
Biological Interactions and Cellular Signaling
Modulation of Nicotinic Receptors
There is currently a lack of specific scientific literature detailing the direct modulatory effects of this compound on nicotinic acetylcholine receptors (nAChRs). While the broader class of nicotinic compounds interacts with these receptors, and allosteric modulation of nAChRs is a significant area of research for therapeutic development, specific studies identifying this compound as an agonist, antagonist, or allosteric modulator are not available in the conducted searches. nih.govmdpi.com Research on nAChR modulators has identified numerous other compounds, including positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), but a role for this compound has not been specified. nih.govresearchgate.net
Metabolic Pathways and Enzymatic Studies Involving 2 Hydroxynicotinic Acid
Role in NAD+ Metabolism and Associated Biochemical Pathways
2-Hydroxynicotinic acid is a notable compound in the study of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) metabolism due to its inhibitory effects on a key enzyme in the Preiss-Handler pathway. This pathway is one of the major routes for NAD+ biosynthesis, starting from nicotinic acid (NA). The Preiss-Handler pathway involves three main enzymatic steps catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT), Nicotinamide Mononucleotide Adenylyltransferases (NMNATs), and NAD+ Synthetase (NADSYN1).
Current scientific literature indicates that this compound does not directly interact with Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which utilizes nicotinamide (NAM) as its substrate. Instead, this compound is recognized as a competitive inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), the first and rate-limiting enzyme of the Preiss-Handler pathway.
The interaction between this compound and NAMPT is therefore indirect. In cancer metabolism research, it has been observed that inhibiting NAPRT with this compound can sensitize cancer cells that rely on the Preiss-Handler pathway to the effects of NAMPT inhibitors. This synthetic lethal approach is based on the concept of simultaneously blocking both major NAD+ production routes, leading to a significant depletion of intracellular NAD+ levels and subsequent cancer cell death.
Table 1: Interaction of this compound with Key Enzymes in NAD+ Metabolism
| Enzyme | Direct Interaction with this compound | Role in NAD+ Metabolism |
|---|---|---|
| NAMPT | No | Rate-limiting enzyme of the salvage pathway (from nicotinamide). |
| NAPRT | Yes (Inhibitor) | Rate-limiting enzyme of the Preiss-Handler pathway (from nicotinic acid). |
| NMNATs | No direct interaction reported | Catalyzes the second step in the Preiss-Handler and salvage pathways. |
| NADSYN1 | No direct interaction reported | Catalyzes the final step in the Preiss-Handler pathway. |
There is no scientific evidence to suggest a direct interplay or interaction between this compound and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). NMNATs are a family of essential enzymes that catalyze the conversion of nicotinic acid mononucleotide (NaMN) to nicotinic acid adenine dinucleotide (NaAD) in the Preiss-Handler pathway, and nicotinamide mononucleotide (NMN) to NAD+ in the salvage pathway.
The effect of this compound on the NMNAT-catalyzed step is indirect. By inhibiting NAPRT, this compound reduces the production of NaMN, the substrate for NMNATs in the Preiss-Handler pathway. This upstream inhibition leads to a decreased flow of metabolites through this pathway, consequently affecting the amount of NaAD produced by NMNATs.
Similar to NMNATs, there is no reported direct relationship or interaction between this compound and NAD+ Synthetase (NADSYN1). NADSYN1 is the final enzyme in the Preiss-Handler pathway, responsible for the amidation of NaAD to form NAD+.
The influence of this compound on NADSYN1 activity is a downstream consequence of its primary inhibitory action on NAPRT. The reduction in NaMN synthesis due to NAPRT inhibition leads to a decreased production of NaAD by NMNATs. As NaAD is the substrate for NADSYN1, a lower availability of this substrate results in a reduced rate of NAD+ synthesis by NADSYN1.
Enzymatic Conversions and Biotransformations
The bacterial metabolism of nicotinic acid has been a subject of research, particularly in genera such as Pseudomonas and Bacillus. These microorganisms can utilize nicotinic acid as a sole source of carbon and nitrogen. The primary and well-documented enzymatic oxidation of nicotinic acid in these bacteria involves the hydroxylation at the 6-position to form 6-hydroxynicotinic acid. This reaction is catalyzed by nicotinic acid hydroxylase.
Subsequently, 6-hydroxynicotinic acid is further metabolized. For instance, in some Bacillus species, 6-hydroxynicotinic acid is hydroxylated to 2,6-dihydroxynicotinic acid. However, based on available scientific literature, there is no direct evidence for the enzymatic oxidation of nicotinic acid to this compound by bacterial enzymes from Bacillus or other commonly studied species. The metabolic pathways described predominantly involve hydroxylation at other positions of the pyridine (B92270) ring.
The metabolism of nicotine (B1678760) in mammals is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. One of the minor pathways of nicotine metabolism is 2'-hydroxylation, which is catalyzed by cytochrome P450 enzymes, particularly CYP2A6. This reaction forms 2'-hydroxynicotine.
However, 2'-hydroxynicotine is an unstable intermediate that is in equilibrium with an iminium ion and subsequently converted to other metabolites. There is no scientific literature to support the direct enzymatic conversion of nicotine or its common metabolites, including 2'-hydroxynicotine, to this compound. The metabolic fate of nicotine and its derivatives has been extensively studied, and the formation of this compound through these pathways has not been reported.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 2,6-dihydroxynicotinic acid |
| 2'-hydroxynicotine |
| This compound |
| 6-hydroxynicotinic acid |
| Nicotinamide |
| Nicotinamide Adenine Dinucleotide (NAD+) |
| Nicotinamide Mononucleotide (NMN) |
| Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) |
| Nicotinamide Phosphoribosyltransferase (NAMPT) |
| Nicotinate Phosphoribosyltransferase (NAPRT) |
| Nicotinic acid |
| Nicotinic acid adenine dinucleotide (NaAD) |
| Nicotinic acid mononucleotide (NaMN) |
Bacterial Degradation Pathways of Nicotinic Acid and Derivatives
The bacterial catabolism of nicotinic acid and its derivatives is a crucial component of the carbon and nitrogen cycles. While the degradation pathways for nicotinic acid are well-documented in several aerobic bacteria, the specific pathway for this compound is less characterized. However, insights can be drawn from studies on related compounds.
In many bacterial species, such as Pseudomonas putida, the degradation of nicotinic acid is initiated by its hydroxylation to 6-hydroxynicotinic acid. acs.org This reaction is catalyzed by a nicotinic acid hydroxylase. nih.gov Subsequently, 6-hydroxynicotinic acid undergoes decarboxylative hydroxylation to form 2,5-dihydroxypyridine (B106003) (2,5-DHP), a reaction mediated by the enzyme 6-hydroxynicotinic acid 3-monooxygenase. acs.orgresearchgate.net The pyridine ring of 2,5-DHP is then cleaved by a dioxygenase, leading to intermediates that eventually enter central metabolic pathways, such as the Krebs cycle. researchgate.net
Studies on Mycobacterium sp. have shed some light on the degradation of a derivative of this compound. Bacteria capable of utilizing 5-chloro-2-hydroxynicotinic acid as a sole carbon and energy source were isolated from enrichment cultures containing this compound. nih.gov In this degradation pathway, the initial metabolic step was identified as the conversion to 5-chloro-2,6-dihydroxynicotinic acid, indicating a hydroxylation reaction. nih.gov It was also noted that this compound had an inductive effect on the degrading enzymes. nih.gov This suggests that the degradation of this compound itself likely proceeds through an initial hydroxylation step.
Based on these related pathways, a putative degradation pathway for this compound in bacteria can be proposed, likely involving hydroxylation and subsequent ring cleavage.
| Step | Substrate | Enzyme (Putative/Known for Analogs) | Product | Bacterial Genus Example |
|---|---|---|---|---|
| 1 | Nicotinic Acid | Nicotinic Acid Hydroxylase | 6-Hydroxynicotinic Acid | Pseudomonas |
| 2 | 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid 3-Monooxygenase | 2,5-Dihydroxypyridine | Pseudomonas, Bordetella, Bacillus |
| 3 | 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine Dioxygenase | N-formylmaleamic acid | Pseudomonas |
| Initial Step for a Derivative | 5-Chloro-2-hydroxynicotinic acid | Hydroxylase | 5-Chloro-2,6-dihydroxynicotinic acid | Mycobacterium |
Studies on Oocyte Meiotic Maturation and Spindle Formation
Recent research has utilized this compound as a chemical probe to investigate the metabolic requirements for oocyte maturation. Specifically, it has been used as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway of NAD+ biosynthesis.
A study on porcine oocytes investigated the influence of different NAD+ biosynthetic pathways on oocyte quality. biosynth.com In this study, oocytes were matured in a defined system supplemented with this compound to inhibit the Preiss-Handler pathway. The results indicated that inhibition of this pathway with this compound reduced the oocyte maturation rate and adversely affected meiotic spindle formation, highlighting the importance of NAD+ for these processes. biosynth.com
The study found that while the inhibition of other NAD+ pathways affected cumulus expansion, the inhibition of the Preiss-Handler pathway by this compound specifically impacted chromosomal segregation. biosynth.com Furthermore, treating oocytes with this compound resulted in reduced spindle length and increased spindle width compared to control groups. biosynth.com This suggests that the Preiss-Handler pathway is essential for proper spindle assembly during meiosis. biosynth.com Interestingly, the combined treatment of oocytes with this compound and nicotinic acid showed an improvement in both spindle length and width, indicating a rescue effect. biosynth.com
These findings suggest that the NAD+ synthesized via the Preiss-Handler pathway plays a critical role in ensuring proper meiotic spindle assembly and chromosomal segregation during oocyte maturation.
| Experimental Group | Key Observation | Implication |
|---|---|---|
| Porcine oocytes treated with this compound (2-HNA) | Reduced oocyte maturation rate. | The Preiss-Handler pathway is important for meiotic progression. |
| Porcine oocytes treated with 2-HNA | Adversely affected spindle formation (reduced length, increased width). | The Preiss-Handler pathway is essential for proper meiotic spindle assembly. |
| Porcine oocytes treated with 2-HNA | Affected chromosomal segregation. | NAD+ from this pathway is crucial for maintaining genomic integrity during meiosis. |
| Porcine oocytes treated with 2-HNA and Nicotinic Acid | Improvement in both spindle length and width compared to 2-HNA alone. | Exogenous nicotinic acid can rescue the defects caused by the inhibition of the Preiss-Handler pathway. |
Analytical Methodologies for 2 Hydroxynicotinic Acid
Spectroscopic Analysis
Spectroscopic techniques are fundamental in identifying 2-Hydroxynicotinic acid and studying its chemical properties. These methods rely on the interaction of the molecule with electromagnetic radiation to provide information about its structure, functional groups, and concentration.
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for elucidating the molecular structure of this compound. This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
Research has shown that in the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org FT-IR analysis supports this finding by revealing characteristic absorption bands for the functional groups present in the tautomeric form. The spectra typically show strong absorptions corresponding to the C=O stretching of the carboxylic acid and the pyridone ring, as well as O-H and N-H stretching vibrations. researchgate.net These spectral fingerprints are essential for confirming the identity and tautomeric form of the compound in solid samples. researchgate.netnih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound (Tautomer Form) Note: Specific wavenumbers can vary based on the sample preparation (e.g., Mull, ATR) and the polymorphic form of the crystal.
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3000 - 2500 (broad) |
| N-H (Pyridone) | Stretching | 3200 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1750 - 1700 |
| C=O (Pyridone Ring) | Stretching | 1680 - 1630 |
| C=C and C=N | Ring Stretching | 1600 - 1450 |
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for monitoring enzyme kinetics, and it is particularly valuable in assays involving this compound or its analogs. researchgate.net The method measures the change in absorbance of light in the UV or visible spectrum over time as a substrate is converted to a product. creative-enzymes.com
In the context of enzymatic reactions, UV-Vis assays can be used to determine the activity of enzymes that utilize this compound as a substrate. For instance, in studies of flavin-dependent monooxygenases like 6-hydroxynicotinic acid 3-monooxygenase (NicC), the reaction is monitored by tracking the consumption of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov NADH has a distinct absorbance maximum at 340 nm, while its oxidized form, NAD+, does not. creative-enzymes.comnih.gov By measuring the decrease in absorbance at 340 nm, researchers can calculate the rate of the enzymatic reaction. nih.govresearchgate.net
Table 2: Application of UV-Vis Spectrophotometry in an Enzyme Assay with a this compound Analog
| Parameter | Description |
| Enzyme | 6-hydroxynicotinic acid 3-monooxygenase (NicC) |
| Substrate | 6-Hydroxynicotinic acid (6-HNA) |
| Cofactor | NADH |
| Wavelength Monitored | 340 nm |
| Measured Change | Decrease in absorbance |
| Kinetic Information | Rate of NADH oxidation, reflecting enzyme activity |
Nuclear Magnetic Resonance (NMR) spectrometry is a powerful, non-invasive technique for structural determination and for tracking metabolic pathways involving this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov
In metabolic studies, NMR can identify and quantify metabolites in complex biological samples like urine or cell extracts. hmdb.camdpi.com For this compound, ¹H NMR spectra can confirm its presence by identifying signals corresponding to its aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. researchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate ¹H and ¹³C signals, providing unambiguous assignments and helping to distinguish metabolites in crowded spectra. nih.govresearchgate.netresearchgate.net By using ¹³C-labeled substrates, researchers can trace the metabolic fate of this compound through various biochemical pathways. mdpi.com
Table 3: General Principles of NMR in Metabolic Analysis of this compound
| NMR Technique | Information Provided | Application in Metabolic Studies |
| ¹H NMR | Provides information on the number and type of hydrogen atoms. Chemical shifts and coupling patterns reveal molecular structure. | Identification and quantification of this compound and its metabolites in biofluids. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Elucidation of metabolic pathways by tracking the incorporation of ¹³C labels from precursors into metabolites. |
| 2D NMR (e.g., HSQC) | Correlates signals from different nuclei (e.g., ¹H and ¹³C) to resolve signal overlap and confirm structural assignments. | Unambiguous identification of metabolites in complex biological mixtures. |
Chromatographic Techniques
Chromatography is essential for separating this compound from complex mixtures, allowing for its accurate quantification and purity assessment. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of this compound. ptfarm.pl A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com
A typical method for analyzing this compound uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid in water. sielc.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound strongly absorbs. The retention time is used for identification, while the area under the chromatographic peak is proportional to the concentration, allowing for precise quantification. Peak purity can be assessed by examining the symmetry of the peak and by using diode-array detectors to check for spectral uniformity across the peak. mdpi.com
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | Reverse Phase (e.g., Newcrom R1, C18) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid) |
| Detection | UV Spectrophotometry |
| Application | Purity assessment, quantification, isolation of impurities |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of compounds and can be adapted to study molecular interactions, such as binding events.
After separation by HPLC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. For this compound, this provides definitive confirmation of its molecular weight (139.11 g/mol ). nih.gov In the context of validating binding capacity, HPLC-MS can be used in techniques like affinity chromatography-mass spectrometry. In such experiments, a binding partner is immobilized on the HPLC stationary phase. When a solution containing this compound is passed through, its retention time will change if it binds to the immobilized partner. MS detection then confirms the identity of the bound and unbound species, validating the binding interaction.
Table 5: Mass Spectrometry Data for this compound from an LC-MS Experiment
| Parameter | Value |
| Instrument Type | LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap) |
| Ionization Mode | Negative |
| Precursor Type | [M-H]⁻ |
| Precursor m/z | 138.0186 |
| Major Fragment Ion (m/z) | 94.02867 |
Source: PubChem CID 69114 nih.gov
X-ray Diffraction Studies
X-ray diffraction (XRD) is a fundamental technique for the solid-state characterization of crystalline materials, providing detailed information about atomic and molecular arrangements. For this compound (2-HNA), XRD methods, including both single-crystal and powder diffraction, are crucial for elucidating its structural identity and polymorphic nature.
Single-crystal X-ray diffraction (SCXRD) has been instrumental in revealing that this compound exists in the solid state predominantly as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Studies have identified at least four distinct polymorphic forms of 2-HNA, each with a unique crystal structure determined by SCXRD. rsc.org The polymorphism arises from different packing arrangements and hydrogen-bonding motifs of the 2-ODHPCA tautomer. For instance, one polymorph crystallizes in the orthorhombic space group Fdd2, forming a three-dimensional porous framework. researchgate.net Another form is characterized by a structure where molecules form dimers through a pair of N-H···O intermolecular hydrogen bonds, creating R22(8) ring motifs. researchgate.net The analysis of these crystal structures provides fundamental insights into the energetic preferences and stability of different solid-state arrangements. rsc.orgresearchgate.net
Table 1: Selected Crystallographic Data for a this compound Polymorph
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 5.7737(2) |
| b (Å) | 6.8503(2) |
| c (Å) | 11.5378(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data pertains to a specific polymorph as reported in the literature. researchgate.net
X-ray powder diffraction (XRPD) is a primary analytical tool for identifying and distinguishing between the different polymorphic forms of this compound. rigaku.comrigaku.com Each polymorph produces a unique diffraction pattern, which serves as a characteristic "fingerprint." rigaku.com By comparing the experimental XRPD pattern of a sample to reference patterns obtained from single-crystal data or established standards, the specific crystalline form can be identified. rigaku.com
Research has shown that 2-HNA can exist in at least four polymorphic forms (Form I, II, III, and IV). rsc.org XRPD is used to monitor phase transformations between these forms under different conditions, such as temperature changes. Thermal analysis combined with XRPD indicates that Form I is the most stable at higher temperatures. rsc.org Heating experiments show that Form II converts to Form I, while Forms III and IV transform into Form II upon heating. rsc.org This information is critical for controlling the solid form of 2-HNA during manufacturing and storage, as different polymorphs can exhibit different physical properties. mdpi.com
Electrochemical Studies for Detection and Analysis
Electrochemical methods offer a sensitive approach for the analysis of various compounds. For this compound, electrochemiluminescence (ECL) has been investigated as a detection methodology. researchgate.net The ECL properties of 2-HNA were observed in the presence of potassium persulfate (K₂S₂O₈) as a co-reactant within a boric acid-borate buffer solution. researchgate.net
The study explored key parameters influencing the ECL intensity, including the concentration of the co-reactant and the pH of the buffer solution. researchgate.net It was also discovered that the ECL signal of the 2-HNA/K₂S₂O₈ system could be significantly enhanced by the presence of phloxine B, suggesting a potential pathway for increasing the sensitivity of the detection method. researchgate.net The mechanism is speculated to involve the generation of excited-state species of 2-HNA through reactions with strong oxidizing radicals produced from the co-reactant. This technique forms the basis for developing a sensitive analytical sensor for this compound.
Fluorometric Enzymatic Assays for NAPRT Targeting
Fluorometric assays provide a highly sensitive and continuous method for studying enzyme kinetics and screening for inhibitors. Such an assay has been developed and validated for Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme for which this compound acts as an inhibitor. researchgate.netnih.govnih.gov NAPRT is a key enzyme in the Preiss-Handler pathway for NAD⁺ biosynthesis, a critical coenzyme for cellular metabolism. nih.govmdpi.com
The assay is based on a coupled enzymatic reaction. researchgate.netnih.gov First, NAPRT catalyzes the conversion of nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). The product, NAMN, is then converted to NADH by a series of ancillary enzymes. researchgate.netresearchgate.net The formation of NADH, a fluorescent molecule, is monitored in real-time, providing a direct measure of NAPRT activity. nih.gov
This continuous fluorometric assay has been used to validate this compound as an inhibitor of human recombinant NAPRT. researchgate.netnih.gov For compounds that may interfere with NADH's excitation and emission wavelengths, an alternative assay is available. This adapted method couples NADH formation to the reduction of resazurin (B115843) to the highly fluorescent resorufin, which is monitored at longer wavelengths. researchgate.netnih.gov
Table 2: Inhibition of Human Recombinant NAPRT by Various Compounds
| Compound | Inhibition Constant (Ki) (µM) |
|---|---|
| This compound | 149 - 348 |
| 2-Aminonicotinic acid | 149 - 348 |
| 2-Fluoronicotinic acid | 149 - 348 |
| Pyrazine-2-carboxylic acid | 149 - 348 |
| Salicylic acid | 149 - 348 |
The reported Ki values fall within the specified range based on validation experiments of the fluorometric assay. researchgate.netnih.govnih.gov
Computational Chemistry and Molecular Modeling of 2 Hydroxynicotinic Acid
Quantum Mechanical Calculations for Energetic Properties
Quantum mechanical calculations have been instrumental in elucidating the energetic properties of 2-hydroxynicotinic acid, particularly concerning its tautomeric and polymorphic forms. In the solid state, this compound (2-HNA) exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). researchgate.net Theoretical studies have shown that the 2-ODHPCA form is energetically more favorable than the 2-HNA form. researchgate.net
Calculations at the G3MP2 and CBS-QB3 levels of theory have been employed to investigate the tautomeric equilibrium in the gas phase. researchgate.netnih.gov These studies suggest that at 298.15 K in the ideal gas phase, the oxo tautomer (2-ODHPCA) is the favored form for this compound. researchgate.netnih.gov Furthermore, quantum mechanical calculations have been used to gain a deeper understanding of the polymorphism of this compound, which is known to exist in at least four different polymorphic forms. researchgate.net Lattice energy calculations are also conducted to evaluate the energetic properties of the crystalline system. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules like this compound. DFT calculations have been shown to provide results that agree well with experimental data, especially when employing well-balanced isodesmic reactions to predict thermodynamic properties like enthalpies of formation. researchgate.net These studies are crucial for understanding the molecule's reactivity and electronic characteristics.
DFT is a valuable tool for investigating reaction dynamics and pathways, such as proton transfer events, which are central to the catalytic cycles of many enzymes. frontiersin.org By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers for specific reactions. For instance, in enzymatic reactions, DFT can trace the energy pathways for chemical protons, showing how these pathways can drive processes like proton pumping. frontiersin.org While specific DFT studies on the reaction dynamics of this compound are not extensively detailed in the provided sources, the methodology is broadly applicable to understanding its chemical transformations, such as decarboxylation or enzymatic modifications.
Noncovalent interactions play a critical role in molecular recognition and crystal packing. In the case of this compound, the stabilization of its anion form involves significant electrophilic interactions. researchgate.net The presence of the nitrogen atom in the pyridine (B92270) ring requires electrophilic stabilization, which influences the molecule's interactions with its environment, including solvent molecules and potential biological receptors. researchgate.net These types of noncovalent forces, including hydrogen bonding and anion-π interactions, are fundamental to the supramolecular chemistry of this compound and can be effectively studied using DFT methods to quantify their strength and geometry.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. For this compound, MD simulations have been particularly useful in understanding the effects of temperature on the phase transformation processes between its different polymorphs. researchgate.net These simulations can model the dynamic behavior of molecules in the crystal lattice, providing insights into the mechanisms of polymorphic conversion. researchgate.net By simulating the system over time, researchers can observe conformational changes, diffusion, and the role of intermolecular interactions in the stability of different solid-state forms.
In Silico Drug Discovery and Virtual Screening Approaches
In silico methods are essential in modern drug discovery for identifying and optimizing new drug candidates. nih.govnih.gov Virtual screening, a key component of this approach, involves computationally screening large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govosti.gov
Approaches used in virtual screening include:
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
Quantitative Structure-Activity Relationships (QSAR): Relates the chemical structure of molecules to their biological activity. nih.gov
Given that this compound is a derivative of nicotinic acid (Vitamin B3), it and its analogues could be evaluated as potential ligands for various biological targets using these in silico techniques. nih.gov Virtual screening can help prioritize compounds for experimental testing, thereby accelerating the initial stages of drug discovery. mdpi.com
Thermodynamic Studies (e.g., Enthalpies of Formation, Sublimation)
The thermodynamic properties of this compound have been determined through a combination of experimental techniques and computational predictions. The standard molar enthalpy of formation in the crystalline state has been measured using micro combustion calorimetry. researchgate.netnih.gov The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gas, has been derived from vapor pressure measurements as a function of temperature using the Knudsen effusion method. researchgate.netnih.gov These experimental values are crucial for deriving the gas-phase enthalpies of formation, which can then be compared with values predicted by computational methods like DFT, G3MP2, and CBS-QB3. researchgate.netnih.gov
| Property | Value (kJ·mol⁻¹) | Method |
|---|---|---|
| Standard Molar Enthalpy of Formation (crystal), ΔfHm°(cr) | -468.2 ± 1.6 | Micro-combustion calorimetry |
| Standard Molar Enthalpy of Sublimation, ΔsubHm° | 142.1 ± 1.2 | Knudsen effusion |
| Standard Molar Enthalpy of Formation (gas), ΔfHm°(g) | -326.1 ± 2.0 | Derived from experimental values |
Advanced Applications and Research Directions
Use as a Precursor in Synthesis of Pharmacologically Active Compounds
2-Hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. chemicalbook.comgoogle.com Its chemical structure lends itself to further modification, making it a valuable building block in the pharmaceutical industry. The compound is a derivative of nicotinic acid and is utilized in organic synthesis for the development of new drugs. chemicalbook.comchemdad.com Research has explored the synthesis of various derivatives from this compound, which are investigated for their potential therapeutic properties. For instance, a series of 2-phenoxynicotinic acid hydrazides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov These studies highlight the role of the this compound scaffold in the design and development of novel therapeutic agents.
The versatility of this compound as a precursor is attributed to its reactive sites, which allow for the introduction of different functional groups to modulate the pharmacological activity of the resulting molecules. This adaptability makes it an important raw material in the field of medicinal chemistry. chemicalbook.com
Applications in Material Science
This compound is a versatile ligand for the construction of metal-organic frameworks (MOFs), which are a class of porous materials with applications in gas storage, catalysis, and sensing. nih.govdrpress.org Its ability to coordinate with metal ions in various modes, including monodentate, bridging, and chelation, allows for the formation of diverse and stable MOF structures. nih.gov The presence of both a carboxylate group and a hydroxyl group enables it to form strong bonds with metal centers, leading to robust frameworks. nih.gov
One notable example is a zinc-based MOF, {[Zn2(nica)2(bpy)1.5(H2O)]·0.5(bpy)·3H2O}n, which was synthesized using this compound (H2nica) and 4,4ʹ-bipyridine (bpy) as ligands. nih.gov This particular MOF exhibits a three-dimensional porous framework and displays non-linear optical (NLO) properties, making it potentially useful in the development of electronic devices for optical communications and data storage. nih.gov Another example is a heterometallic coordination polymer, [NaZn(Hnic)3], which forms a 3D framework through the bridging of Zn(II) and Na(I) atoms by the 2-hydroxynicotinate ligand. tandfonline.com This material also exhibits luminescent properties. tandfonline.com
The structural characteristics of this compound, including its potential for keto-enol tautomerism, make it a suitable candidate for constructing non-centrosymmetric MOFs, which are essential for second-order NLO effects. nih.gov
The application of this compound extends to the development of new materials such as polymers and coatings, primarily due to its role as a versatile intermediate in organic synthesis. google.comchemdad.com While direct polymerization of this compound is not extensively documented in the provided sources, its derivatives are utilized in creating more complex molecules that can serve as monomers for polymerization or as additives in coatings. Its utility as a raw material in the dyestuff field also suggests its potential incorporation into colored polymers and coatings. chemicalbook.com The functional groups present in this compound allow for its integration into polymer backbones or as pendant groups, potentially imparting specific properties such as thermal stability, conductivity, or pH-responsiveness to the resulting materials. Further research into the direct use of this compound in polymer and coating formulations could unveil novel material applications.
Development of Enzyme Substrates and Inhibitors
This compound has been identified as an inhibitor of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). researchgate.netresearchgate.net NAPRT is a key enzyme in the salvage pathway of NAD+ biosynthesis, which is crucial for cell survival, and its inhibition is considered a promising therapeutic approach, particularly in cancer therapy. researchgate.net Studies have shown that this compound can sensitize cancer cells to other NAD+ biosynthesis inhibitors. researchgate.net
The inhibitory activity of this compound against NAPRT has been confirmed through enzymatic assays. researchgate.net For example, a continuous fluorometric enzymatic assay was used to validate the NAPRT inhibitory activities of this compound and other compounds, with Ki values (inhibition constants) being determined. researchgate.net In one study, the Ki for this compound was found to be in the micromolar range, indicating a moderate level of inhibition. researcher.life
| Enzyme | Action of this compound | Therapeutic Area |
| Nicotinate Phosphoribosyltransferase (NAPRT) | Inhibitor | Cancer |
Applications in Agricultural Chemistry
This compound serves as an important intermediate in the synthesis of agrochemicals. chemicalbook.comgoogle.com While specific commercial pesticides derived directly from this compound are not detailed in the provided search results, its role as a precursor is noted. chemicalbook.comgoogle.com
It is important to distinguish this compound from its isomer, 6-hydroxynicotinic acid, which has been more directly studied for its effects in agriculture. For instance, 6-hydroxynicotinic acid, a root exudate from certain melon cultivars, has been identified as a potent inhibitor of prehaustorium formation in the parasitic weed Phelipanche aegyptiaca. nih.gov This compound disrupts the auxin signaling pathway in the weed, thereby reducing its parasitic capability. nih.gov Such findings for a closely related isomer suggest potential avenues for research into the herbicidal or plant-protective properties of this compound derivatives.
Research into Biological Roles in Microorganisms (e.g., Erwinia amylovora growth factor)
This compound has been identified as a growth factor for the bacterium Erwinia amylovora. chemicalbook.comchemdad.com Erwinia amylovora is the causal agent of fire blight, a destructive disease affecting apple and pear trees. nih.gov The ability of this compound to support the growth of this plant pathogen is a significant finding in the study of host-pathogen interactions. Understanding the specific metabolic pathways in E. amylovora that utilize this compound could lead to the development of targeted strategies to control fire blight. For instance, interfering with the uptake or metabolism of this growth factor could potentially inhibit the proliferation of the bacterium and reduce disease severity. Further research is needed to elucidate the precise mechanism by which this compound promotes the growth of E. amylovora and to explore its role in the broader context of microbial metabolism and pathogenesis.
Potential for Bioremediation Efforts
This compound plays a significant role as a metabolic intermediate in the microbial breakdown of various pyridine-based compounds, including nicotinic acid (niacin) and related environmental contaminants. This positions it as a key molecule in potential bioremediation strategies. Research has identified several microorganisms capable of degrading nicotinic acid and its derivatives, with this compound and its isomers often appearing in the catabolic pathways.
The microbial degradation of these compounds is a critical area of study, as pyridine (B92270) derivatives can be found in industrial wastewater and agricultural runoff. researchgate.netfrontiersin.org Understanding the metabolic routes through which microorganisms process these substances can lead to the development of enhanced bioremediation technologies. For instance, bacteria capable of utilizing 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source have been isolated. nih.gov These bacteria, identified as Mycobacterium sp., initiate the degradation process by converting the compound into 5-chloro-2,6-dihydroxynicotinic acid, demonstrating a clear enzymatic pathway for breaking down halogenated pyridine derivatives. nih.gov
In many aerobic bacteria, the degradation of nicotinic acid proceeds through 6-hydroxynicotinic acid, which is then further metabolized to 2,5-dihydroxypyridine (B106003) (2,5-DHP). acs.orgresearchgate.net This common pathway highlights the importance of hydroxylated intermediates in the breakdown of the stable pyridine ring. nih.gov The enzymes involved in these pathways, such as nicotinic acid hydroxylase and 6-hydroxynicotinic acid 3-monooxygenase, are central to the catabolic process and are subjects of ongoing study to harness their bioremediation potential. acs.orgacs.org
The table below summarizes key research findings related to the microbial degradation of this compound and related compounds.
Table 1: Microbial Degradation of Nicotinic Acid Derivatives
| Microorganism | Substrate | Key Intermediate(s) | Key Enzyme(s) | Significance in Bioremediation |
|---|---|---|---|---|
| Mycobacterium sp. BA | 5-chloro-2-hydroxynicotinic acid | 5-chloro-2,6-dihydroxynicotinic acid | Inducible degrading enzymes | Demonstrates a pathway for degrading chlorinated pyridine compounds. nih.gov |
| Alcaligenes sp. P156 | Nicotinamide (B372718) / Nicotinic acid | 6-hydroxynicotinic acid, 2,5-dihydroxypyridine (2,5-DHP) | Nicotinamidase (NaaA), 2,5-DHP 5,6-dioxygenase (NaaD) | Illustrates a complete degradation pathway from nicotinamide to common metabolites like fumaric acid. nih.gov |
| Pseudomonas putida KT2440 | Nicotinic acid | 6-hydroxynicotinic acid, 2,5-dihydroxypyridine (2,5-DHP) | Nicotinate hydroxylase (NicAB), 6-hydroxynicotinate 3-monooxygenase (NicC) | A well-characterized model organism for studying the aerobic degradation of nicotinic acid. acs.orgresearchgate.net |
| Bordetella bronchiseptica RB50 | Nicotinic acid | 6-hydroxynicotinic acid, 2,5-dihydroxypyridine (2,5-DHP) | 6-hydroxynicotinate 3-monooxygenase (NicC) | Contributes to the understanding of the enzymatic mechanisms in the nicotinic acid degradation pathway. acs.orgresearchgate.net |
Ongoing Research and Development Initiatives
Current research and development involving this compound are diverse, spanning from fundamental chemical studies to applications in medicine and materials science. Its utility as a versatile synthetic intermediate and its specific biological activities are primary drivers of this research.
A significant area of investigation is its application in oncology. This compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAPRT), an enzyme crucial for the NAD+ salvage pathway in certain cancer cells. researchgate.netresearchgate.net By inhibiting NAPRT, this compound can disrupt cancer cell metabolism and enhance their sensitivity to other drugs that target NAD+ biosynthesis, presenting a promising strategy for combination cancer therapies. researchgate.net This line of research is actively exploring its potential to overcome drug resistance in tumors that rely on the NAPRT pathway for survival. researchgate.net
In the field of materials science and pharmaceutical development, the solid-state properties of this compound are a focus of research. Studies have revealed that the compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid state and can form multiple polymorphs. researchgate.netsemanticscholar.orgrsc.org Understanding and controlling this polymorphism is critical for pharmaceutical formulation, as different crystalline forms can affect properties like solubility and stability. researchgate.netsemanticscholar.org
Furthermore, this compound continues to be an important building block in organic synthesis. It serves as a precursor for the creation of more complex molecules for use in pharmaceuticals, agrochemicals, and dyes. google.com The development of efficient, high-yield synthetic methods to produce this compound and its derivatives is an ongoing effort to support these industries. google.com Market analyses project growth for the this compound market, reflecting its sustained importance and the ongoing R&D initiatives in its various applications. imrmarketreports.comopenpr.comqyresearch.in
The table below provides a summary of the current major research directions for this compound.
Table 2: Current Research and Development Initiatives for this compound
| Research Area | Specific Focus | Key Findings / Objectives | Potential Applications |
|---|---|---|---|
| Oncology | Inhibition of Nicotinamide Phosphoribosyltransferase (NAPRT) | Acts as a competitive inhibitor of NAPRT, disrupting NAD+ metabolism in cancer cells. researchgate.netresearchgate.net | Combination cancer therapy, overcoming resistance to other NAD+ biosynthesis inhibitors. researchgate.net |
| Pharmaceutical & Materials Science | Polymorphism and Tautomerism | Exists as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer in at least four polymorphic forms. researchgate.netsemanticscholar.orgrsc.org | Optimization of drug formulation, stability, and solubility in pharmaceutical products. researchgate.net |
| Organic Synthesis | Synthetic Intermediate | Development of efficient, high-yield production methods from inexpensive starting materials. google.com | Precursor for pharmaceuticals, agrochemicals, and dyes. google.com |
| Biocatalysis | Enzymatic Mechanisms | Characterization of enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC) involved in its metabolism. nih.govnih.gov | Development of biocatalytic processes for chemical synthesis and bioremediation. researchgate.net |
Q & A
Basic: What are the key considerations for synthesizing 2-hydroxynicotinic acid, and how do tautomeric forms influence reaction pathways?
Methodological Answer:
Synthesis of 2-HNA often requires addressing its tautomeric equilibrium. The compound predominantly exists as the keto tautomer in the solid state, which can reduce reactivity in oxidation reactions . For example, direct oxidation of 2-HNA using conventional oxidants (e.g., KMnO₄) may fail due to the stability of the keto form . To circumvent this, researchers have adopted alternative routes, such as starting with 2-chloronicotinic acid. This precursor undergoes oxidation to an N-oxide intermediate (42% yield), followed by hydrolysis with aqueous KOH to yield 2-HNA in 92% yield . Confirming the tautomeric form via FT-IR (to detect N–H and C=O stretches) or single-crystal X-ray diffraction (to resolve hydrogen-bonding networks) is critical for reproducibility .
Basic: What analytical techniques are essential for characterizing 2-HNA and resolving structural ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., O(1)–H···O(3) = 1.75 Å) and confirms tautomeric form .
- FT-IR spectroscopy : Identifies characteristic stretches (N–H at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) .
- Potentiometric titrations : Quantifies protonation constants (logK₁ = 4.2 for carboxylic acid, logK₂ = 8.9 for hydroxyl group) to predict binding behavior in chelation studies .
Advanced: How can researchers address contradictions in reported biological activities of 2-HNA, such as its role in NAD+ biosynthesis inhibition?
Methodological Answer:
Discrepancies arise from differences in cellular NAD+ salvage pathways. 2-HNA competes with nicotinic acid (NA) for incorporation into NAD+ but requires nicotinate phosphoribosyltransferase (NAPRT) activity. In NAPRT-deficient cancer cells (e.g., HGC27), 2-HNA shows minimal cytotoxicity, whereas NAPRT-proficient cells (e.g., COLO320-HSR) exhibit reduced viability (IC₅₀ = 12 µM) due to NAD+ depletion . Researchers should:
Validate NAPRT expression via qPCR or immunoblotting.
Use CellTiter-Glo assays to measure NAD+-dependent cell viability under varying 2-HNA concentrations (0–100 µM) .
Cross-reference with structural analogs (e.g., 3-hydroxypicolinic acid) to isolate structure-activity relationships .
Basic: What safety protocols are critical when handling 2-HNA in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation R36/37/38) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust formation).
- Spill management : Neutralize spills with sodium bicarbonate, collect residue in sealed containers, and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: How does 2-HNA function as a molecularly imprinted polymer (MIP) template, and what optimization strategies improve selectivity?
Methodological Answer:
2-HNA’s hydroxyl and carboxyl groups enable hydrogen-bonding interactions with functional monomers (e.g., methacrylic acid) during MIP synthesis. For detecting patulin (mycotoxin), 2-HNA-based MIPs on silica gel showed superior selectivity (imprinting factor = 3.8) compared to 6-hydroxynicotinic acid due to steric compatibility . Optimization steps include:
Screening alternative templates (e.g., 6-HNA, coumaric acid) via HyperChem simulations.
Adjusting monomer:template ratios (e.g., 4:1) to minimize non-specific binding.
Validating with HPLC-MS to quantify binding capacity (Qmax = 28 mg/g) .
Basic: What are the applications of 2-HNA in electrochemical sensing, and how is its electrochemiluminescence (ECL) behavior optimized?
Methodological Answer:
2-HNA exhibits ECL emission at −1.6 V (vs. Ag/AgCl) in the presence of K₂S₂O₈ as a co-reactant. The mechanism involves:
Reduction of S₂O₈²⁻ to SO₄·⁻ radicals.
Electron transfer between 2-HNA and SO₄·⁻, generating excited-state 2-HNA* .
Optimization strategies:
- Buffer composition : 0.5 M borate buffer (pH 8.5) maximizes ECL intensity.
- Potential sweep rate : 0.3 V/s balances signal stability and sensitivity .
Applications include detecting phloxine B via ECL resonance energy transfer (LOD = 0.1 nM) .
Advanced: How can researchers reconcile discrepancies in the androgenic response of plants treated with 2-HNA versus cold pretreatment?
Methodological Answer:
In wheat microspore cultures, cold pretreatment (4°C, 21 days) induced higher embryo formation (45%) compared to 2-HNA (32°C, 2 days; 12% embryos), likely due to differential stress signaling . To resolve this:
Compare transcriptomic profiles (RNA-seq) of cold- vs. 2-HNA-treated samples to identify pathways (e.g., ROS scavenging, auxin biosynthesis).
Titrate 2-HNA concentrations (0.1–1 mM) and exposure times (24–72 hrs) to minimize cytotoxicity (e.g., albinism in regenerated plants) .
Supplement with Ficoll (30 g/L) to enhance embryo maturation in gelled media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
